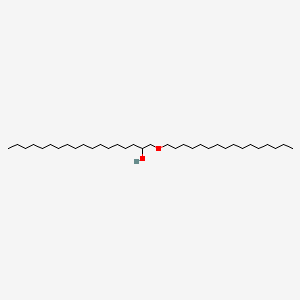
Hydroxystearyl cetyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Hydroxystearyl cetyl ether can be synthesized through various methods, including the Williamson ether synthesis, the Mitsunobu reaction, and bimolecular dehydration . Industrial production typically involves the etherification of hydroxystearyl alcohol with cetyl alcohol under controlled conditions . The reaction is catalyzed by acids or bases, and the product is purified through distillation or crystallization .
Análisis De Reacciones Químicas
Hydroxystearyl cetyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the original alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hydroxystearyl cetyl ether has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hydroxystearyl cetyl ether involves its ability to reduce surface tension and form micelles, which helps in the emulsification and stabilization of various formulations . It interacts with both hydrophilic and hydrophobic molecules, allowing it to effectively disperse and solubilize different compounds .
Comparación Con Compuestos Similares
Hydroxystearyl cetyl ether is unique due to its specific combination of hydroxystearyl and cetyl alcohols, which provides it with superior emulsifying and lubricating properties . Similar compounds include:
Cetyl alcohol: Used as an emollient and thickening agent in cosmetics.
Stearyl alcohol: Another fatty alcohol used in personal care products for its moisturizing properties.
These compounds share similar applications but differ in their molecular structures and specific properties, making this compound particularly effective in certain formulations.
Propiedades
Número CAS |
78509-74-7 |
|---|---|
Fórmula molecular |
C34H70O2 |
Peso molecular |
510.9 g/mol |
Nombre IUPAC |
1-hexadecoxyoctadecan-2-ol |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(35)33-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
Clave InChI |
DGCGMZBRNYIXRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(COCCCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



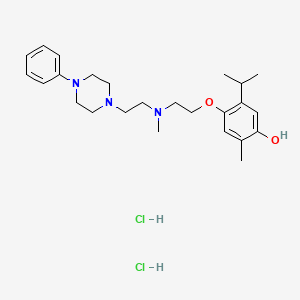
![1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid](/img/structure/B12750768.png)
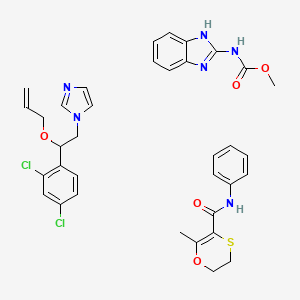

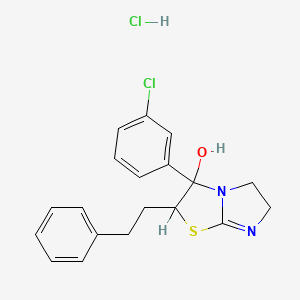
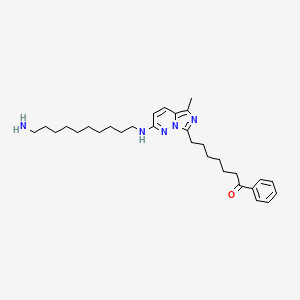
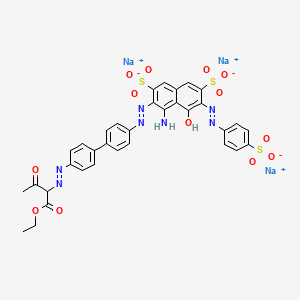
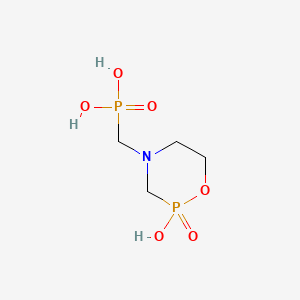
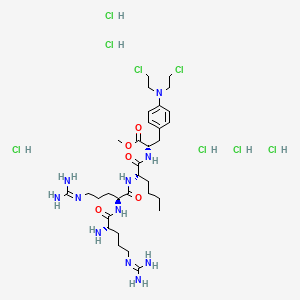
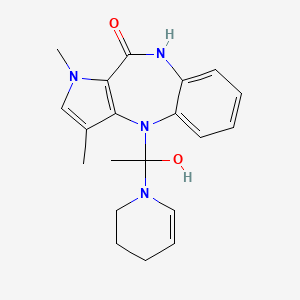

![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
